molecular formula C17H16N8OS B11032468 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11032468
M. Wt: 380.4 g/mol
InChI Key: AUKXMGKIIZWPLX-UHFFFAOYSA-N
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Description

This compound is a pyrazol-3-one derivative featuring a 4,6-dimethylpyrimidine substituent at position 2 and a [(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl group at position 3. The tetrazole moiety introduces sulfur-based polarity and metabolic stability, while the phenyl group may improve lipophilicity . Its synthesis likely involves multi-step reactions, such as cyclocondensation for the pyrazol-3-one core, followed by Suzuki-Miyaura coupling or nucleophilic substitution to introduce the tetrazole-sulfanyl group .

Properties

Molecular Formula

C17H16N8OS

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N8OS/c1-11-8-12(2)19-16(18-11)25-15(26)9-13(21-25)10-27-17-20-22-23-24(17)14-6-4-3-5-7-14/h3-8H,9-10H2,1-2H3

InChI Key

AUKXMGKIIZWPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)CSC3=NN=NN3C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4,6-trimethylpyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the Tetrazole Group: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Formation of the Pyrazolone Core: The pyrazolone core is synthesized through a condensation reaction involving hydrazine and an appropriate diketone.

    Final Assembly: The final compound is assembled by linking the pyrimidine, tetrazole, and pyrazolone moieties through appropriate coupling reactions, often involving thiol-ene click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a pyrazolidinone.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine and tetrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazolone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for new drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Features
Target: 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one Pyrimidine (4,6-dimethyl), tetrazole-sulfanyl-methyl ~428.5 g/mol High polarity (tetrazole), potential for receptor binding via sulfur and aromatic interactions
Analog 1: 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one () Pyrimidine (4,6-dimethyl), methyl ~232.3 g/mol Simpler structure; reduced steric hindrance, lower solubility due to lack of polar groups
Analog 2: 5-{1-acetyl-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidene-... () Sulfanylidene, hydroxy, propan-2-ylphenyl ~484.6 g/mol Enhanced hydrogen bonding (hydroxy group), bulky substituents may limit membrane permeability
Analog 3: 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one () Amino, phenyl ~175.2 g/mol Basic amino group improves water solubility; minimal aromatic complexity

Structural and Functional Insights:

Analog 3’s amino group provides electron-donating effects, which could increase nucleophilicity at the pyrazolone ring .

Analog 2’s sulfanylidene and hydroxy groups may facilitate metal chelation, relevant to antioxidant or antimicrobial activity .

Synthetic Complexity :

  • The target compound requires advanced coupling strategies (e.g., tetrazole introduction via Pd-catalyzed cross-coupling), whereas Analog 1 is synthesized via straightforward alkylation .

Research Findings:

  • NMR Analysis : Comparisons of chemical shifts (as in ) would likely show distinct proton environments for the tetrazole-sulfanyl group (δ ~3.5–4.0 ppm for SCH2) versus methyl groups (δ ~2.1–2.3 ppm) .
  • Crystallography : SHELX refinement () of the target compound might reveal torsional strain due to the bulky tetrazole group, unlike Analog 1’s planar structure .

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 1105198-58-0) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5SC_{16}H_{17}N_5S, with a molecular weight of approximately 341.4 g/mol . The structure features a pyrimidine ring, a pyrazolone moiety, and a tetrazole group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₇N₅S
Molecular Weight341.4 g/mol
CAS Number1105198-58-0

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of similar pyrazole derivatives. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against various cancer cell lines, showing IC50 values ranging from 36 nM to 580 nM depending on the specific substitution patterns on the pyrazole ring . This suggests that modifications at specific positions on the pyrazole can enhance or reduce activity.

The biological activity often stems from the ability of these compounds to interact with specific cellular targets. For example, compounds containing the pyrimidine and tetrazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The presence of sulfur in the tetrazole group may also contribute to increased reactivity and binding affinity to biological targets.

Antimicrobial Activity

In addition to anticancer properties, related compounds have demonstrated significant antimicrobial activity. For example, derivatives of 1-phenyl-1H-tetrazole have shown high antibacterial and antifungal activities . The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial growth.

Study 1: Cytotoxic Evaluation

A study evaluating various pyrazole derivatives reported that compounds with similar structural motifs exhibited broad-spectrum cytotoxicity against cancer cell lines such as HEPG2 (liver cancer) and MCF (breast cancer). The most potent compounds showed IC50 values below 100 nM , indicating strong potential for further development as anticancer agents .

Study 2: Antimicrobial Testing

Research on novel triazole-tetrazole hybrids indicated that certain derivatives displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess efficacy, with results showing inhibition zones significantly larger than controls .

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